molecular formula C7H6BrFS B13304244 (3-Bromo-2-fluorophenyl)methanethiol

(3-Bromo-2-fluorophenyl)methanethiol

Cat. No.: B13304244
M. Wt: 221.09 g/mol
InChI Key: LVZJTAOKZDDSME-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluorophenyl)methanethiol is an organic compound with the molecular formula C7H6BrFS It is characterized by the presence of a bromine atom at the third position, a fluorine atom at the second position, and a methanethiol group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-fluorophenyl)methanethiol typically involves the bromomethylation of thiols. One efficient method involves the use of bromomethyl reagents, which directly deliver the desired product in high yield . The reaction conditions often include the use of a base and a solvent such as dichloromethane.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2-fluorophenyl)methanethiol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.

    Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products:

    Substitution: Products include various substituted phenylmethanethiols.

    Oxidation: Products include disulfides and sulfonic acids.

    Reduction: Products include the corresponding hydrocarbons.

Scientific Research Applications

(3-Bromo-2-fluorophenyl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving thiol-reactive agents and their biological effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluorophenyl)methanethiol involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions. The thiol group can participate in redox reactions, forming disulfides or sulfonic acids. These reactions are facilitated by the electronic effects of the substituents on the phenyl ring.

Comparison with Similar Compounds

    (3-Bromo-2-fluorophenyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (3-Bromo-2-fluorophenyl)amine: Contains an amine group instead of a thiol group.

    (3-Bromo-2-fluorophenyl)ethanethiol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: (3-Bromo-2-fluorophenyl)methanethiol is unique due to the combination of bromine, fluorine, and thiol groups on the phenyl ring

Properties

Molecular Formula

C7H6BrFS

Molecular Weight

221.09 g/mol

IUPAC Name

(3-bromo-2-fluorophenyl)methanethiol

InChI

InChI=1S/C7H6BrFS/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2

InChI Key

LVZJTAOKZDDSME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CS

Origin of Product

United States

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